molecular formula C9H13ClN4O2 B2381705 (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1233860-34-8

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No.: B2381705
CAS No.: 1233860-34-8
M. Wt: 244.68
InChI Key: QCPBMHLMRLFJAH-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride (CAS 1233860-34-8) is a chiral small molecule characterized by a nitropyridine scaffold and a pyrrolidine ring, making it a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The compound's structure features a stereogenic center and an electron-deficient nitro-substituted pyridine, which is highly amenable to further synthetic manipulation, particularly in metal-catalyzed cross-couplings and cycloaddition reactions to access more complex polyheterocyclic systems . This chiral nitropyridine derivative serves as a key precursor for the synthesis of pharmacologically active compounds. Nitropyridines are established as privileged motifs in drug design, found in molecules with diverse biological activities, including kinase inhibition . The specific stereochemistry of the pyrrolidine-3-amine moiety is critical for imparting selectivity and potency in target binding, making this (S)-enantiomer a crucial building block for developing novel therapeutic agents. The compound is supplied with high chemical purity (>99%), confirmed by analytical methods including HPLC, GC-MS, and NMR . It is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. This product is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPBMHLMRLFJAH-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitropyridine and (S)-pyrrolidine.

    Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride 1233860-34-8 C₉H₁₂N₄O₂·HCl 244.68 5-Nitropyridinyl, pyrrolidine Chiral center at pyrrolidine C3; nitro group enhances electron-withdrawing properties
(S)-1-Methylpyrrolidin-3-amine hydrochloride 852874-61-4 C₅H₁₂N₂·HCl 136.63 Methyl, pyrrolidine Simpler structure; lacks aromatic substituents, reducing steric hindrance
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 Pyridin-3-amine, pyrrolidine Dihydrochloride salt; amine on pyridine ring may alter solubility
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride 1286208-00-1 C₁₀H₁₁FN₃O₂·HCl 259.67 Fluoronitrophenyl, pyrrolidine Fluorine substituent increases lipophilicity; nitro group retained
(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 1365936-46-4 C₈H₁₂N₄·HCl 200.67 Pyrimidinyl, pyrrolidine Pyrimidine ring replaces pyridine; potential for altered hydrogen bonding

Functional Group and Pharmacological Comparisons

Nitro Group Impact: The 5-nitropyridinyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to receptors requiring electron-deficient aromatic interactions . In contrast, analogues like (S)-1-Methylpyrrolidin-3-amine hydrochloride lack aromatic systems, limiting their utility in π-stacking interactions .

Chirality and Stereochemical Effects: The (S) -configuration at the pyrrolidine C3 position is critical for enantioselective interactions, as seen in other chiral amines like (S)-piperidin-3-amine hydrochloride (). Loss of chirality, as in non-stereospecific analogues (e.g., 1-(4-Fluorobenzyl)-4-(5-nitropyridin-2-yl)piperazine; ), may reduce target specificity .

Salt Form and Solubility :

  • The hydrochloride salt of the target compound enhances aqueous solubility compared to free bases. Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ) may offer further solubility advantages but could complicate crystallization .

Commercial and Research Relevance

  • Pricing : The target compound is priced at $374.00/1g (), significantly higher than simpler analogues like (S)-1-Methylpyrrolidin-3-amine hydrochloride , reflecting its specialized synthesis and chiral purity .
  • Applications : While the target is used in allosteric modulator research (similar to (3S)-1-(5-bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine ; ), pyrimidine-based analogues (e.g., (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride ) are explored for kinase inhibition due to their nitrogen-rich scaffolds .

Biological Activity

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, with the CAS number 1233860-34-8, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitropyridine moiety and an amine group, contributing to its reactivity and biological interactions.

Molecular Structure

  • Molecular Formula : C9H12N4O2·HCl
  • IUPAC Name : (3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine; hydrochloride
  • Molecular Weight : 232.67 g/mol

Structural Features

The compound features a pyrrolidine ring bonded to a 5-nitropyridine, which may influence its pharmacological properties through various mechanisms of action.

The biological activity of (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. The nitro group may enhance the compound's ability to participate in redox reactions, potentially affecting cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that the compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
  • Antimicrobial Properties : The presence of the nitropyridine moiety may confer antimicrobial activity against certain bacterial strains.
  • Neuroprotective Effects : Investigations into the neuroprotective potential of this compound are ongoing, with some evidence suggesting it may help mitigate neurodegenerative processes.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can inhibit the proliferation of cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cell survival.
  • Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, showing significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL .
  • Neuroprotective Research : Experimental models have suggested that this compound may protect neuronal cells from oxidative stress-induced damage. It has been shown to reduce levels of reactive oxygen species (ROS) in cultured neurons exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeatureBiological Activity
(S)-1-(5-Nitropyridin-2-yl)pyrrolidineLacks amine groupLimited biological activity
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-olHydroxyl group instead of aminePotentially lower anticancer activity
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-carboxylic acidCarboxylic acid groupEnhanced solubility but varied biological effects

Q & A

Q. What are the recommended synthetic routes for (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as coupling nitropyridine derivatives with chiral pyrrolidine intermediates. A method adapted from similar compounds (e.g., benzylpyrrolidine derivatives) employs palladium-catalyzed coupling to attach the nitropyridine moiety to the pyrrolidine ring . Key optimizations include:

  • Temperature control : Maintaining 60–80°C during coupling to minimize side reactions.
  • pH adjustment : Using buffered conditions (pH 7–8) to stabilize the amine group.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity .
    Purification via recrystallization or column chromatography is critical for enantiomeric purity (>98% ee) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the stereochemistry of the (S)-configured pyrrolidine and nitropyridine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 244.68 (M+H)+, consistent with the formula C9H12N4O2·HCl .
  • Chiral HPLC : Essential for quantifying enantiomeric excess, using a Chiralpak® AD-H column with hexane:isopropanol (80:20) as the mobile phase .

Q. What safety precautions are required when handling this compound?

While the GHS classification is "Not classified" per current data , standard amine-handling protocols apply:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives, are effective. Alternatively, asymmetric catalysis using (R)- or (S)-BINAP ligands ensures stereochemical fidelity during pyrrolidine ring formation . Monitor purity via circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration confirmation .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent variation : Replace the 5-nitro group with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups to assess electronic effects on receptor binding .
  • Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine or azetidine to study conformational flexibility .
  • In vitro assays : Use radioligand binding studies (e.g., mGlu receptor modulation) to correlate structural changes with pharmacological activity .

Q. How should discrepancies in safety data (e.g., conflicting GHS classifications) be addressed?

Re-evaluate toxicity using:

  • Ames test : Assess mutagenicity of the nitro group.
  • Acute toxicity studies : Conduct OECD Guideline 423 trials in rodent models.
    Discrepancies may arise from batch-specific impurities; thus, LC-MS profiling of commercial batches is advised .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient 5-nitropyridine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. Kinetic studies under varying pH (3–9) reveal a second-order dependence on amine concentration, suggesting a concerted mechanism. DFT calculations support this, showing a low-energy transition state for nitro-group displacement .

Q. How do substituents on the benzyl/pyridine moieties influence physicochemical properties?

  • LogP : Para-substituted electron-withdrawing groups (e.g., Cl) increase lipophilicity (LogP from 1.2 to 2.5), enhancing blood-brain barrier penetration .
  • Solubility : Hydrophilic substituents (e.g., OH) improve aqueous solubility (>10 mg/mL at pH 7.4) but reduce membrane permeability .
  • Stability : Nitro groups are prone to reduction under acidic conditions; stability studies in simulated gastric fluid (pH 1.2) are critical .

Q. What methodologies are suitable for studying pharmacokinetic properties in preclinical models?

  • Plasma stability assays : Incubate with liver microsomes to measure metabolic half-life.
  • Tissue distribution : Radiolabel the compound with 14C and quantify accumulation in organs via scintillation counting .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess drug-drug interaction risks .

Q. How can contradictory data in literature (e.g., conflicting biological activity reports) be resolved?

  • Reproducibility checks : Validate assays across multiple labs using standardized protocols.
  • Batch analysis : Compare impurity profiles (e.g., residual solvents, enantiomers) via GC-MS and chiral HPLC .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile divergent datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.